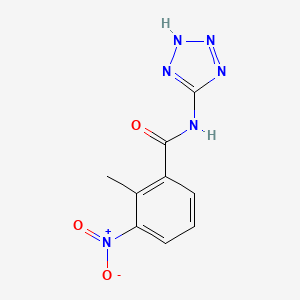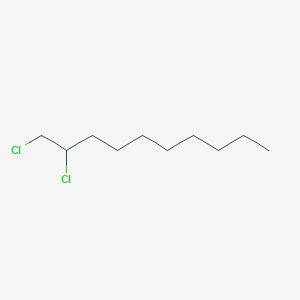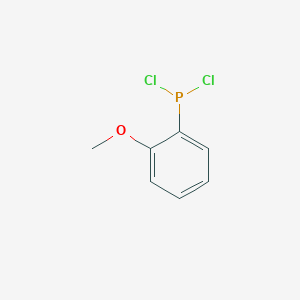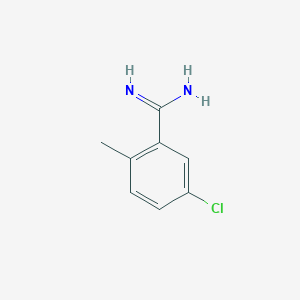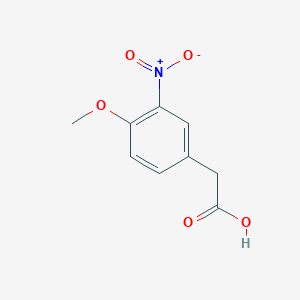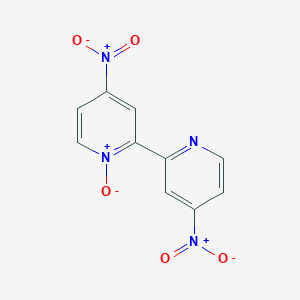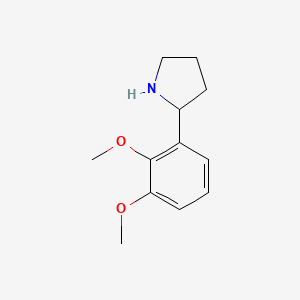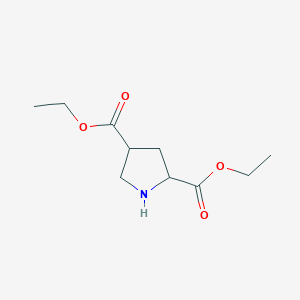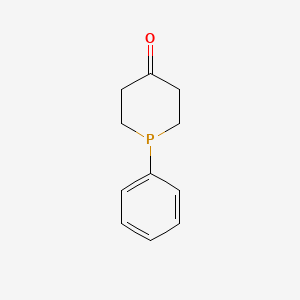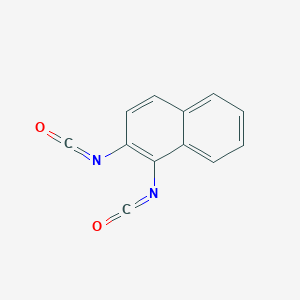
Naphthalene diisocyanate
説明
Naphthalene diisocyanate (NDI) is a white to light yellow crystalline solid . It has a characteristic odor and is incompatible with many classes of compounds, reacting exothermically to release toxic gases . NDI serves as a crucial building block for high-performance polyurethane elastomers, offering superior mechanical and chemical properties compared to MDI- and TDI-based elastomers .
Synthesis Analysis
The synthesis of NDI involves combining a dried solid with a solvent in a reaction kettle, and introducing phosgene gas . A detailed preparation method of NDI is described in a patent , where various compounds are combined and reacted in a reactor, followed by several steps including stirring, warming, and filtering, to finally obtain NDI.
Molecular Structure Analysis
NDI has the molecular formula C12H6N2O2 . It is a member of the diisocyanates family, characterized by having two NCO groups as their key reactive sites .
Chemical Reactions Analysis
NDI reacts exothermically with many classes of compounds to release toxic gases . It is used in the production of polyurethane products like coatings, adhesives, sealants, and elastomers . The reaction of NDI with water and biological (macro)molecules and the resulting reaction products are key to its use in polyurethane production .
Physical And Chemical Properties Analysis
NDI is a white to light yellow crystalline solid . It has a characteristic odor and is incompatible with many classes of compounds . It serves as a crucial building block for high-performance polyurethane elastomers .
作用機序
The synthesis of polyurea, a product of NDI, entails step-growth polymerization through the reaction of an isocyanate monomer/prepolymer and a polyamine . Polyureas contain both rigid segments, due to the diisocyanates used and the hydrogen points formed, and a flexible zone, due to the chemical structure of the polyamines .
Safety and Hazards
NDI poses significant health hazards to individuals exposed to it. Exposure to vapors of NDI has been linked to occupationally related asthma in some individuals, particularly those working in synthetic rubber plants . It is a powerful allergen, an irritant, and a questionable carcinogen . When heated to decomposition, it emits toxic fumes of NOx .
特性
IUPAC Name |
1,2-diisocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948449 | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene diisocyanate | |
CAS RN |
25551-28-4 | |
| Record name | Naphthalene, diisoyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



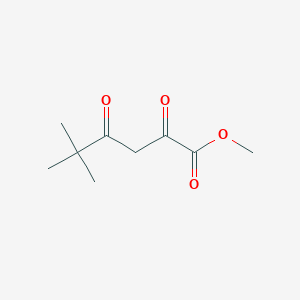
![N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1622754.png)
